molecular formula C16H19N3O3S B11257960 1-(2,4-Dimethoxyphenyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea

1-(2,4-Dimethoxyphenyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea

Cat. No.: B11257960
M. Wt: 333.4 g/mol
InChI Key: UWHDGPNRXXXIGW-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxyphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea typically involves the reaction of 2,4-dimethoxyaniline with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or other large-scale separation techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethoxyphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dimethoxyphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea can be compared with other urea derivatives such as:
    • 1-(2,4-dimethoxyphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea
    • 1-(2,4-dimethoxyphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate

Uniqueness

The uniqueness of 1-(2,4-dimethoxyphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea lies in its specific structural features and the resulting biological activities. Its combination of the 2,4-dimethoxyphenyl and tetrahydrobenzothiazolyl moieties may confer unique properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea

InChI

InChI=1S/C16H19N3O3S/c1-21-10-7-8-11(13(9-10)22-2)17-15(20)19-16-18-12-5-3-4-6-14(12)23-16/h7-9H,3-6H2,1-2H3,(H2,17,18,19,20)

InChI Key

UWHDGPNRXXXIGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=NC3=C(S2)CCCC3)OC

Origin of Product

United States

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